Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Overview
Description
Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS# 1443978-76-4) is a research chemical . It has a molecular weight of 221.21 and a molecular formula of C10H11N3O3 . The IUPAC name for this compound is ethyl 6-methyl-4-oxo-5H-pyrazolo [1,5-a]pyrazine-2-carboxylate .
Synthesis Analysis
The synthesis of Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate involves palladium-catalyzed carbonylation of 4-chloropyrazolo [1,5-a]-pyrazines at elevated pressure . This process is followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O3/c1-3-16-10(15)7-4-8-9(14)11-6(2)5-13(8)12-7/h4-5H,3H2,1-2H3, (H,11,14) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.22 and a molecular formula of C10H11N3O3 .
Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is a compound that has been involved in various synthetic chemistry research studies. For instance, it has been used in the synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates through palladium-catalyzed carbonylation, which is then converted to amidoximes and amidines. These intermediates have been further utilized to create new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines (Цизорик et al., 2020).
Dye Synthesis for Polyester Fibers
This compound has also found applications in the field of dye chemistry. It has been used in the synthesis of 5-hetarylpyrazolo[3,4-b]pyrazines, which are then applied as disperse dyes for polyester fibers. This showcases the compound's utility in textile chemistry, contributing to the development of new materials with specific coloration properties (Rangnekar & Dhamnaskar, 1990).
Pharmaceutical Research
In the pharmaceutical sector, derivatives of Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate have been synthesized for potential use as benzodiazepine receptor ligands. This indicates its significance in the development of new therapeutic agents, particularly in neuropharmacology (Bruni et al., 1994).
Antiinflammatory Activity
Some derivatives of this compound, specifically ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates, have been synthesized and evaluated for their antiinflammatory activity. This highlights the compound's relevance in medicinal chemistry, particularly in the development of new anti-inflammatory drugs (Abignente et al., 1992).
properties
IUPAC Name |
ethyl 6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-4-8-9(14)11-6(2)5-13(8)12-7/h4-5H,3H2,1-2H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGDVPAFVGBTBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(NC(=O)C2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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